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Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ghrelin receptor inverse agonist PF-04628935
with alternative compounds, supported by experimental data. The focus is on the selectivity

profile, a critical aspect of drug development, to inform on potential on- and off-target effects.

Introduction to PF-04628935
PF-04628935 is a potent inverse agonist of the growth hormone secretagogue receptor 1a

(GHSR1a), also known as the ghrelin receptor. It is a small molecule belonging to the spiro-

azetidino-piperidine series. The ghrelin receptor is a G protein-coupled receptor (GPCR) that

exhibits high constitutive activity, meaning it signals even in the absence of its endogenous

ligand, ghrelin. Inverse agonists like PF-04628935 not only block the action of agonists but also

reduce this basal signaling activity. The modulation of the ghrelin system is a promising

therapeutic strategy for various conditions, including metabolic disorders and substance use

disorders.

Comparative Analysis of Selectivity
Assessing the selectivity of a compound is crucial to understanding its potential for off-target

effects and ensuring a favorable safety profile. While comprehensive public data on the off-

target screening of PF-04628935 is limited, information on a closely related and more recent

analog, PF-05190457, offers valuable insights into the selectivity of this chemical series. PF-
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05190457 is described as having a superior balance of on-target pharmacology and off-target

selectivity[1].

Data Presentation
The following table summarizes the available quantitative data for PF-04628935 and its key

alternatives.
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Compound Primary Target
Mechanism of
Action

Potency
(GHSR1a)

Off-Target
Profile
Highlights

PF-04628935 GHSR1a Inverse Agonist IC50 = 4.6 nM

Data not publicly

available in

detail.

PF-05190457 GHSR1a

Inverse Agonist /

Competitive

Antagonist

Kd = 3 nM[2][3]

[4]

Screened

against a

CEREP panel at

10 µM; the only

significant hit

was the

serotonin 5-

HT2B receptor

(IC50 = 3700

nM), where it

showed no

functional

activity[1].

PF-6870961 GHSR1a Inverse Agonist

Lower binding

affinity and

potency for Gq

signaling

inhibition

compared to PF-

05190457.

Increased

potency for β-

arrestin

recruitment

inhibition.[5]

No off-target

interactions

found in a high-

throughput

screen[5].

JMV2959 GHSR1a Antagonist

Potent

antagonist

activity.

Primarily

characterized for

its on-target

effects.
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[D-Lys3]-GHRP-

6
GHSR1a Antagonist

Peptidic

antagonist with

lower potency

and selectivity

compared to

small molecules.

Known to have

off-target effects.

Substance P

Analog
GHSR1a Inverse Agonist

One of the first

identified inverse

agonists for the

ghrelin receptor.

Peptidic nature

may lead to

different

selectivity profile

compared to

small molecules.

Signaling Pathways and Experimental Workflows
Ghrelin Receptor (GHSR1a) Signaling Pathway
The ghrelin receptor signals through multiple intracellular pathways upon activation. This

complexity allows for the possibility of biased agonism, where a ligand preferentially activates

one pathway over another. The main signaling cascades involve G-protein coupling and β-

arrestin recruitment.
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Plasma Membrane

GHSR1a

Gαq/11

Gαi/o

Gα12/13

β-Arrestin

Ghrelin
(Agonist)

Activates

PF-04628935
(Inverse Agonist)
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Constitutive

Activity

PLC
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RhoA

Receptor
Internalization

IP3 / DAG ↑ Ca²⁺ / PKC activation

↓ cAMP

ROCK
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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